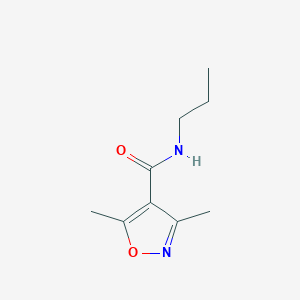
N-(1-propyl-4-piperidinyl)-9H-xanthene-9-carboxamide
Description
Synthesis Analysis
While specific synthesis details for "N-(1-propyl-4-piperidinyl)-9H-xanthene-9-carboxamide" are not directly available, related compounds provide insights. The synthesis of similar compounds often involves nucleophilic substitution reactions and polycondensation processes. For instance, the synthesis of aromatic polyamides containing xanthene units demonstrates complex multi-step reactions involving nucleophilic substitutions and polycondensation with aromatic diamines or dicarboxylic acids (Guo et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, particularly through techniques like X-ray diffraction and NMR studies, reveals detailed insights into the conformation and spatial arrangement of molecules. Studies on related piperidine derivatives have utilized these techniques to understand molecular interactions and conformational characteristics (Choi et al., 2014).
Chemical Reactions and Properties
The chemical properties of "N-(1-propyl-4-piperidinyl)-9H-xanthene-9-carboxamide" and related compounds often involve interactions with receptors and other biological molecules. For instance, studies on N-(piperidin-1-yl) derivatives have explored their binding interactions with cannabinoid receptors, demonstrating the compound's potential in medicinal chemistry (Shim et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and glass transition temperature are crucial for understanding the practical applications of a compound. Research on polyamides containing xanthene groups has provided insights into these properties, highlighting the importance of molecular structure in determining physical characteristics (Sheng et al., 2009).
properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-13-24-14-11-16(12-15-24)23-22(25)21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3-10,16,21H,2,11-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZCOLFVHFOZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylpiperidin-4-yl)-9H-xanthene-9-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[3-(2-chloro-6-fluorophenyl)acryloyl]glycinate](/img/structure/B4539169.png)
![7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4539177.png)
![5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4539178.png)

![4-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]morpholine](/img/structure/B4539194.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4539199.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4539233.png)

![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4539254.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4539258.png)
![ethyl 4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B4539264.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4539267.png)